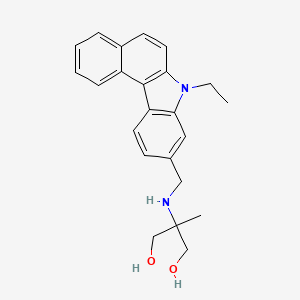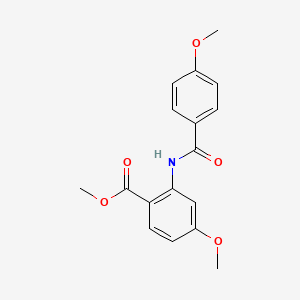
1,3-Propanediol, 2-(((7-ethyl-7H-benzo(c)carbazol-9-yl)methyl)amino)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is a complex organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a benzo©carbazole moiety linked to a propanediol backbone The presence of the ethyl and methyl groups further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo©carbazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo©carbazole structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Attachment of the propanediol backbone: This step involves the reaction of the benzo©carbazole derivative with 1,3-propanediol under dehydrating conditions to form the desired product.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulation of gene expression: The compound may influence the expression of specific genes, resulting in changes in cellular functions.
類似化合物との比較
Similar Compounds
- 1,3-Propanediol, 2-(((7-methyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-ethyl-
- 1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-propyl-
Uniqueness
1,3-Propanediol, 2-(((7-ethyl-7H-benzo©carbazol-9-yl)methyl)amino)-2-methyl- is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with molecular targets.
特性
| 129026-46-6 | |
分子式 |
C23H26N2O2 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-[(7-ethylbenzo[g]carbazol-9-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H26N2O2/c1-3-25-20-11-9-17-6-4-5-7-18(17)22(20)19-10-8-16(12-21(19)25)13-24-23(2,14-26)15-27/h4-12,24,26-27H,3,13-15H2,1-2H3 |
InChIキー |
CSAFMNSKQGIHSI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C3=C1C=C(C=C3)CNC(C)(CO)CO)C4=CC=CC=C4C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






